Cas no 83177-49-5 ([20,20b-dihydroxy-5',6,8-trimethyl-6'-(1-methylethyl)-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran]-19-yl]methyl 1H-pyrrole-2-carboxylate)

[20,20b-dihydroxy-5',6,8-trimethyl-6'-(1-methylethyl)-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran]-19-yl]methyl 1H-pyrrole-2-carboxylate structure
83177-49-5 structure
Nome del prodotto:[20,20b-dihydroxy-5',6,8-trimethyl-6'-(1-methylethyl)-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran]-19-yl]methyl 1H-pyrrole-2-carboxylate
Numero CAS:83177-49-5
MF:C38H51NO9
MW:665.812852144241
CID:1807333
PubChem ID:6440715

[20,20b-dihydroxy-5',6,8-trimethyl-6'-(1-methylethyl)-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran]-19-yl]methyl 1H-pyrrole-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • [20,20b-dihydroxy-5',6,8-trimethyl-6'-(1-methylethyl)-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran]-19-yl]methyl 1H-pyrrole-2-carboxylate
    • LogP
    • [20,20b-dihydroxy-5',6,8-trimethyl-6'-(1-methylethyl)-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyra
    • Milbemycin B, 5-O-demethyl-28-deoxy-6,28-epoxy-25-(1-methylethyl)-26-((1H-pyrrol-2-ylcarbonyl)oxy)-, (6R,25R)-
    • 83177-49-5
    • Inchi: InChI=1S/C38H51NO9/c1-22(2)33-25(5)13-14-37(48-33)19-29-18-28(47-37)12-11-24(4)16-23(3)8-6-9-27-21-44-34-32(40)26(17-30(35(41)46-29)38(27,34)43)20-45-36(42)31-10-7-15-39-31/h6-11,15,17,22-23,25,28-30,32-34,39-40,43H,12-14,16,18-21H2,1-5H3
    • Chiave InChI: ZPUWRELZMINGOI-UHFFFAOYSA-N
    • Sorrisi: CC(C)C1OC2(CCC1C)CC1CC(C\C=C(C)\CC(C)\C=C\C=C3\COC4C(O)C(COC(=O)c5ccc[nH]5)=CC(C(=O)O1)C34O)O2 |c:16,41,t:22,24|

Proprietà calcolate

  • Massa esatta: 665.35638220g/mol
  • Massa monoisotopica: 665.35638220g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 48
  • Conta legami ruotabili: 5
  • Complessità: 1340
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 10
  • Conto stereocentrico definito delle obbligazioni: 3
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.2
  • Superficie polare topologica: 137Ų

[20,20b-dihydroxy-5',6,8-trimethyl-6'-(1-methylethyl)-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran]-19-yl]methyl 1H-pyrrole-2-carboxylate Letteratura correlata

Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue